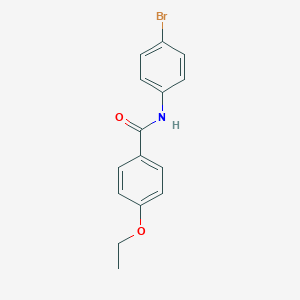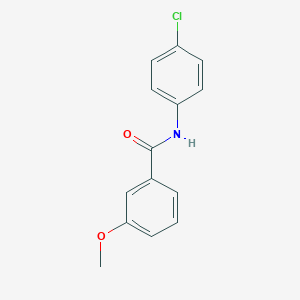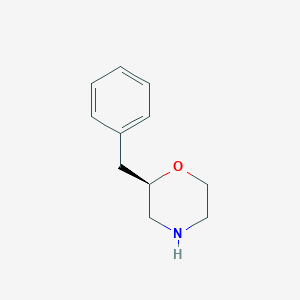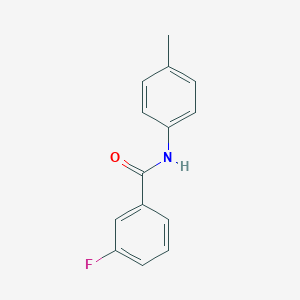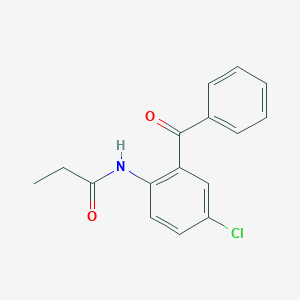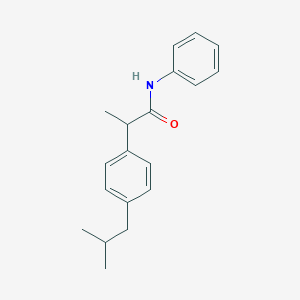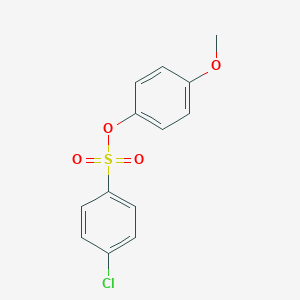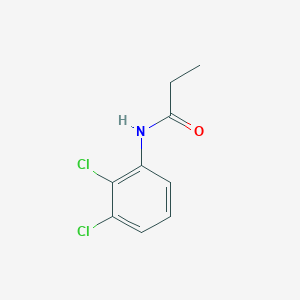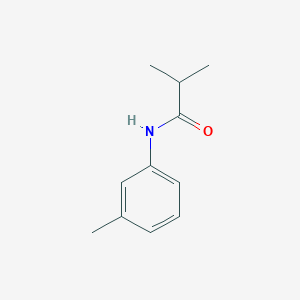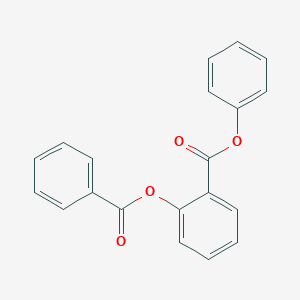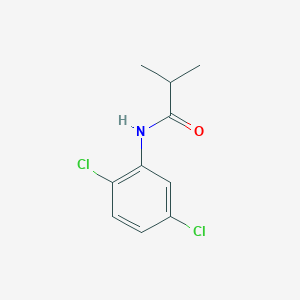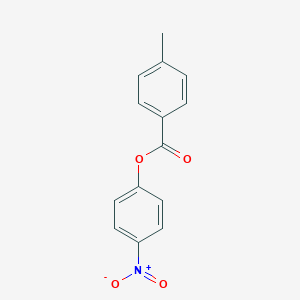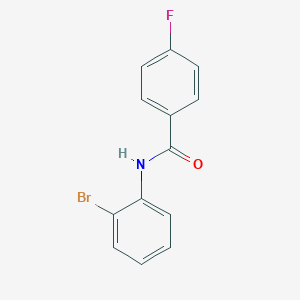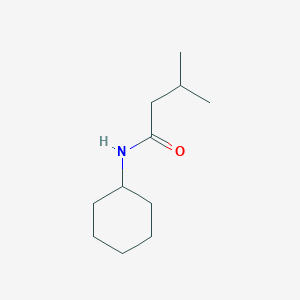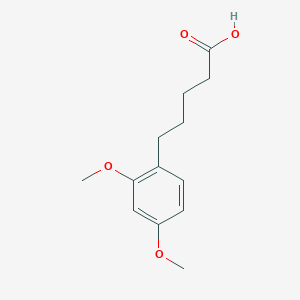
5-(2,4-Dimethoxyphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(2,4-Dimethoxyphenyl)pentanoic acid, also known as DMPA, is a chemical compound that belongs to the family of phenylacetic acids. It is a white crystalline powder with a molecular weight of 259.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-(2,4-Dimethoxyphenyl)pentanoic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 5-(2,4-Dimethoxyphenyl)pentanoic acid may contribute to its anti-inflammatory properties.
生化学的および生理学的効果
5-(2,4-Dimethoxyphenyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been shown to decrease the expression of cyclooxygenase-2, an enzyme involved in the inflammatory response. In addition, 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anti-convulsant properties.
実験室実験の利点と制限
One advantage of using 5-(2,4-Dimethoxyphenyl)pentanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on 5-(2,4-Dimethoxyphenyl)pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)pentanoic acid.
Conclusion
In conclusion, 5-(2,4-Dimethoxyphenyl)pentanoic acid is a chemical compound with potential therapeutic applications. Its synthesis method yields a high purity of 5-(2,4-Dimethoxyphenyl)pentanoic acid, which has been extensively studied for its anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin production and the increase of GABA levels in the brain. Its potential use in the treatment of neurodegenerative diseases and chronic pain makes 5-(2,4-Dimethoxyphenyl)pentanoic acid a promising area of research for future studies.
科学的研究の応用
5-(2,4-Dimethoxyphenyl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
103395-07-9 |
|---|---|
製品名 |
5-(2,4-Dimethoxyphenyl)pentanoic acid |
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChIキー |
RFDYHAGXJFZRFL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

